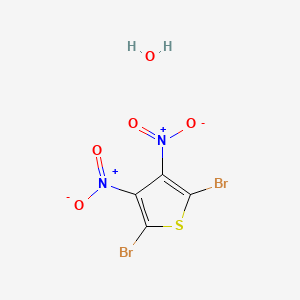

2,5-Dibromo-3,4-dinitrothiophene hydrate

Description

Contextual Significance of Thiophene (B33073) Derivatives in Contemporary Organic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in organic chemistry. nih.govnih.gov Its derivatives are integral to a wide range of applications, from pharmaceuticals to advanced materials. researchgate.netresearchgate.net In medicinal chemistry, the thiophene nucleus is a component of numerous drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov

In the realm of materials science, thiophene-based compounds are fundamental building blocks for organic electronic materials. researchgate.nettdl.org Their utility in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) stems from the tunable electronic properties of the thiophene ring. researchgate.nettdl.org The introduction of various functional groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's conductivity, bandgap, and charge transport characteristics. tdl.org

Academic Overview of Substituted Thiophenes: Focus on Halogenation and Nitration

The functionalization of the thiophene ring through electrophilic substitution reactions is a key strategy for synthesizing novel derivatives with tailored properties. numberanalytics.com Due to the electron-rich nature of the thiophene ring, it is more reactive towards electrophiles than benzene. numberanalytics.com

Halogenation of thiophene is a facile process, often occurring at room temperature. iust.ac.ir The reaction can be controlled to produce mono- or di-substituted products, with the 2- and 5-positions being the most reactive. iust.ac.ir Common halogenating agents include bromine and N-bromosuccinimide (NBS). researchgate.net

Nitration of thiophene introduces electron-withdrawing nitro groups, which significantly alters the electronic character of the ring. numberanalytics.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. numberanalytics.comorganicchemistrytutor.com The presence of deactivating groups like halogens on the thiophene ring requires harsher conditions for nitration to proceed. researchgate.net

The combination of both halogen and nitro substituents on a thiophene ring, as seen in 2,5-Dibromo-3,4-dinitrothiophene (B14878), results in a highly electron-deficient aromatic system. biosynth.com This electron deficiency is a key feature that dictates its chemical reactivity and applications.

Research Landscape and Specific Academic Interest in 2,5-Dibromo-3,4-dinitrothiophene

2,5-Dibromo-3,4-dinitrothiophene is a fully substituted thiophene that has garnered academic interest primarily as a versatile building block for the synthesis of more complex, functional molecules. ossila.com Its significance lies in the strategic placement of its functional groups. The two bromine atoms at the 2- and 5-positions serve as reactive handles for cross-coupling reactions, such as Stille and Suzuki couplings, allowing for the construction of larger conjugated systems. ossila.com

The two nitro groups at the 3- and 4-positions are strong electron-withdrawing groups that can be chemically transformed. ossila.com A key transformation is their reduction to amino groups, which can then be used to form other heterocyclic rings fused to the thiophene core, such as thienopyrazines and thieno[3,4-b]thiadiazoles. ossila.com

This strategic functionality makes 2,5-Dibromo-3,4-dinitrothiophene a valuable precursor for:

Organic Solar Cells and Photodetectors: It is used in the synthesis of electron-deficient units for low bandgap polymers and small molecules, which are crucial components in organic photovoltaic devices. ossila.com

Hole-Transporting Materials: The compound has been utilized to create materials that can replace more common but less stable options in perovskite solar cells, leading to high power conversion efficiencies and improved stability. ossila.com

Antibacterial Agents: It serves as a starting material for the synthesis of 2,5-dibromo-3,4-diaminothiophene, which is an antibacterial crosslinking agent. guidechem.com

The academic interest in 2,5-Dibromo-3,4-dinitrothiophene is therefore driven by its potential to unlock novel materials with tailored electronic and biological properties.

Detailed Research Findings

The synthesis of 2,5-Dibromo-3,4-dinitrothiophene is a multi-step process that begins with the halogenation of thiophene, followed by nitration.

Synthesis of 2,5-Dibromo-3,4-dinitrothiophene

The preparation of 2,5-Dibromo-3,4-dinitrothiophene typically involves a two-step synthesis starting from thiophene.

Bromination of Thiophene: Thiophene is first brominated at the 2- and 5-positions to yield 2,5-dibromothiophene (B18171). This is often achieved using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF). researchgate.net

Nitration of 2,5-Dibromothiophene: The resulting 2,5-dibromothiophene is then nitrated to introduce the two nitro groups at the 3- and 4-positions. This step requires strong nitrating conditions, typically a mixture of concentrated nitric acid, concentrated sulfuric acid, and fuming sulfuric acid, with careful temperature control. researchgate.netguidechem.com

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Thiophene | N-bromosuccinimide (NBS), N,N-dimethylformamide (DMF) | 2,5-Dibromothiophene |

| 2 | 2,5-Dibromothiophene | Concentrated Nitric Acid, Concentrated Sulfuric Acid, Fuming Sulfuric Acid | 2,5-Dibromo-3,4-dinitrothiophene |

Physicochemical Properties

2,5-Dibromo-3,4-dinitrothiophene is a solid at room temperature with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C4Br2N2O4S |

| Molecular Weight | 331.93 g/mol |

| Appearance | White to light yellow to green powder/crystal |

| Melting Point | 135-140 °C |

| CAS Number | 52431-30-8 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5-dibromo-3,4-dinitrothiophene;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2N2O4S.H2O/c5-3-1(7(9)10)2(8(11)12)4(6)13-3;/h;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYDENTXLFXKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254732-52-0 | |

| Record name | Thiophene, 2,5-dibromo-3,4-dinitro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254732-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies and Strategic Precursor Development for 2,5 Dibromo 3,4 Dinitrothiophene Hydrate

Synthetic Routes to Key Thiophene (B33073) Intermediates

The most common and direct precursor for the synthesis of 2,5-dibromo-3,4-dinitrothiophene (B14878) is 2,5-dibromothiophene (B18171). The efficient and regioselective synthesis of this intermediate is, therefore, a critical first step.

Regioselective Bromination of Thiophene to 2,5-Dibromothiophene

The preparation of 2,5-dibromothiophene is typically achieved through the electrophilic bromination of thiophene. A widely employed and highly effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, such as N,N-dimethylformamide (DMF). researchgate.net This reaction is known for its high regioselectivity, preferentially substituting the bromine atoms at the 2 and 5 positions of the thiophene ring, which are the most susceptible to electrophilic attack. The reaction is often carried out in the dark to prevent the formation of radical side products and typically results in a high yield of the desired 2,5-dibromothiophene, which presents as a yellow oily product. researchgate.net

The general reaction is as follows:

Thiophene + 2 NBS → 2,5-Dibromothiophene + 2 Succinimide

Optimization of Reaction Conditions for Precursor Synthesis

Optimization of the synthesis of 2,5-dibromothiophene is crucial for ensuring a high yield and purity of the final product. Key parameters that can be adjusted include the choice of brominating agent, solvent, reaction temperature, and reaction time. While NBS in DMF is a common choice, other brominating agents and solvent systems can also be utilized.

Recent advancements in synthetic methodology have explored the use of flow chemistry in microreactors for the bromination of thiophene derivatives. This technique offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. For the synthesis of a related compound, 2,5-dibromo-3-hexylthiophene (B54134), a low-pressure flow reactor has been shown to produce the product in quantitative yield and with 100% purity. This approach significantly surpasses the space-time yields of conventional batch chemistry.

Direct Nitration Procedures for 2,5-Dibromo-3,4-dinitrothiophene

The introduction of two nitro groups onto the 2,5-dibromothiophene precursor is the pivotal step in the synthesis of 2,5-dibromo-3,4-dinitrothiophene. This is typically achieved through direct nitration using strong nitrating agents.

Nitration Protocols Utilizing Mixed Acid Systems (e.g., H2SO4/HNO3)

The most common method for the dinitration of 2,5-dibromothiophene involves the use of a mixed acid system. A combination of concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid, and concentrated nitric acid (HNO₃) is a frequently reported nitrating mixture. researchgate.netguidechem.com

A typical laboratory-scale procedure involves the following steps:

A mixture of concentrated sulfuric acid and fuming sulfuric acid is prepared in a reaction vessel and cooled. guidechem.com

2,5-dibromothiophene is then added to this cooled acid mixture. guidechem.com

Concentrated nitric acid is subsequently added slowly to the system while maintaining a low temperature, typically below 30°C, using an ice bath. guidechem.com

The reaction is allowed to proceed with stirring for several hours. guidechem.com

Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the crude product. guidechem.com

The highly acidic environment generated by the mixed acids facilitates the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the nitration reaction. The electron-withdrawing nature of the bromine atoms on the thiophene ring deactivates it towards electrophilic substitution, necessitating the use of a strong nitrating system.

Reaction Yield Optimization and Purity Considerations

The direct nitration of 2,5-dibromothiophene can be optimized to achieve high yields, often in the range of 80-95%. researchgate.net Key to achieving such high efficiency is the careful control of reaction conditions, particularly temperature. The slow and controlled addition of nitric acid is crucial to prevent runaway reactions and the formation of unwanted byproducts.

The crude 2,5-dibromo-3,4-dinitrothiophene obtained after precipitation is typically purified by recrystallization. Methanol (B129727) is a commonly used solvent for this purpose, yielding the final product as yellow crystals. researchgate.netguidechem.com The purity of the final compound is essential for its subsequent use in the synthesis of more complex molecules.

| Parameter | Condition | Purpose |

| Nitrating Agent | Mixed Acid (Conc. H₂SO₄, Fuming H₂SO₄, Conc. HNO₃) | Generates the highly reactive nitronium ion (NO₂⁺) necessary for the nitration of the deactivated thiophene ring. |

| Temperature | Below 30°C (controlled with an ice bath) | To control the exothermic nitration reaction, minimize side reactions, and enhance the selectivity for the desired dinitro product. |

| Addition of HNO₃ | Slow and controlled | To prevent a rapid, uncontrolled reaction and ensure a consistent reaction rate. |

| Purification | Recrystallization from methanol | To remove impurities and obtain the final product in high purity as yellow crystals. |

Investigation of Multi-Step Synthesis Approaches

While the direct nitration of 2,5-dibromothiophene is a common and effective route, multi-step synthesis strategies are also employed, particularly in industrial settings. These alternative approaches may offer advantages in terms of starting material availability, cost, or the ability to introduce specific functionalities in a controlled manner.

Advanced Purification Techniques (e.g., Recrystallization)

The purification of 2,5-dibromo-3,4-dinitrothiophene, a crucial intermediate in the synthesis of various functional organic materials, is predominantly achieved through recrystallization. This technique is essential for removing impurities generated during the nitration of 2,5-dibromothiophene, ensuring the high purity required for subsequent reactions, such as the synthesis of thieno[3,4-b]pyrazines and other electron-deficient materials for applications in organic electronics. rsc.orgresearchgate.net

The most commonly employed solvent for the recrystallization of 2,5-dibromo-3,4-dinitrothiophene is methanol. mdpi.commdpi.comwhiterose.ac.uk The crude product, typically a yellow precipitate obtained after pouring the nitration reaction mixture into ice and washing with water, is dissolved in hot methanol. mdpi.comaau.dk Upon cooling, the purified 2,5-dibromo-3,4-dinitrothiophene crystallizes, leaving impurities in the methanol solution. The resulting product is typically described as yellow to light yellow crystals. mdpi.comaau.dk

Detailed studies have reported high recovery yields from this purification method. For instance, one procedure specifies the recrystallization from methanol to afford yellow crystals with a yield of 91%. mdpi.comwhiterose.ac.uk Another study documents a similar process, yielding light yellow crystals with a recovery of 89.8%. aau.dk While methanol is the most prevalent solvent, a mixture of methanol and chloroform (B151607) (in a 1:10 ratio) has also been utilized for recrystallization, resulting in light yellow crystals with a yield of 66%. rsc.org

The efficacy of the recrystallization process is reflected in the high purity of commercially available 2,5-dibromo-3,4-dinitrothiophene, which is often cited as being greater than 97% or 98%. researchgate.net This level of purity is critical for its use as a precursor in the synthesis of conjugated polymers and small molecules for organic solar cells and photodetectors. rsc.orgresearchgate.net

The table below summarizes the findings from various research efforts on the recrystallization of 2,5-dibromo-3,4-dinitrothiophene.

Interactive Data Table: Recrystallization Parameters for 2,5-Dibromo-3,4-dinitrothiophene

| Recrystallization Solvent | Yield (%) | Crystal Appearance | Reference |

| Methanol | 91 | Yellow | mdpi.commdpi.comwhiterose.ac.uk |

| Methanol | 89.8 | Light Yellow | aau.dk |

| Methanol/Chloroform (1:10) | 66 | Light Yellow | rsc.org |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 2,5 Dibromo 3,4 Dinitrothiophene Hydrate

Spectroscopic Techniques for Molecular Structure Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy : Due to the full substitution of the thiophene (B33073) ring in 2,5-Dibromo-3,4-dinitrothiophene (B14878), there are no hydrogen atoms attached to the carbon skeleton. Consequently, a ¹H NMR spectrum of this compound will not show any signals corresponding to the core molecule.

¹³C NMR Spectroscopy : The carbon environments are directly probed using ¹³C NMR. The molecule possesses a C₂ᵥ symmetry axis, which means the carbon atoms at the 2 and 5 positions are chemically equivalent, as are the carbon atoms at the 3 and 4 positions. This symmetry results in a simplified spectrum. While specific, experimentally verified chemical shift data is not readily available in the public domain, the spectrum is predicted to contain two distinct signals. spectrabase.com

| Carbon Nuclei | Predicted Number of Signals | Expected Chemical Shift (δ) Range (ppm) |

|---|---|---|

| C2, C5 (C-Br) | 2 | 110 - 125 |

| C3, C4 (C-NO₂) | 145 - 160 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The key vibrations for 2,5-Dibromo-3,4-dinitrothiophene involve the nitro groups, the carbon-bromine bonds, and the thiophene ring itself.

Key characteristic absorption bands expected in the IR and Raman spectra are:

Nitro Group (NO₂) Vibrations : These are typically strong and easily identifiable. The asymmetric stretching vibration appears at a higher frequency than the symmetric stretch.

Thiophene Ring Vibrations : The stretching and bending of the C=C and C-S bonds within the aromatic ring give rise to a series of bands in the fingerprint region. The C=C stretching vibration is often observed around 1400 cm⁻¹. nih.gov

Carbon-Bromine (C-Br) Vibrations : The C-Br stretching frequency is found at lower wavenumbers, typically below 700 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | 1560 - 1520 | Strong (IR) |

| Symmetric Stretch | -NO₂ | 1360 - 1330 | Strong (IR) |

| Ring C=C Stretch | Thiophene | 1450 - 1380 | Medium (IR, Raman) |

| Ring C-S Stretch | Thiophene | 820 - 780 | Medium-Weak (IR, Raman) nih.gov |

| Stretch | C-Br | 680 - 550 | Medium-Strong (IR) |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

The nominal molecular weight of 2,5-Dibromo-3,4-dinitrothiophene is 331.93 g/mol . ossila.com A key feature in the mass spectrum is the molecular ion peak (M⁺), which would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive M⁺, M⁺+2, and M⁺+4 peak cluster with a relative intensity ratio of approximately 1:2:1.

Electron impact ionization would likely induce fragmentation, with common pathways for nitroaromatic halides including the loss of nitro- and halogen-related radicals and molecules. researchgate.netmiamioh.edu

| Ion | Formula | m/z (for ⁷⁹Br) | Proposed Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₄Br₂N₂O₄S]⁺ | 330 | Molecular Ion |

| [M-NO]⁺ | [C₄Br₂NO₃S]⁺ | 300 | Loss of nitric oxide radical |

| [M-NO₂]⁺ | [C₄Br₂NO₂S]⁺ | 284 | Loss of nitrogen dioxide radical |

| [M-Br]⁺ | [C₄BrN₂O₄S]⁺ | 251 | Loss of bromine radical |

| [M-NO₂-NO₂]⁺ | [C₄Br₂S]⁺ | 238 | Sequential loss of two NO₂ radicals |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional coordinates of each atom in the solid state, as well as how the molecules arrange themselves into a crystal lattice.

Crystallographic analysis of 2,5-Dibromo-3,4-dinitrothiophene has shown that it crystallizes in the monoclinic system. researchgate.net The specific space group was determined to be C2/c, which is a common centrosymmetric space group. The unit cell contains four molecules (Z=4). researchgate.net

| Crystallographic Parameter | Value researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.547(3) |

| b (Å) | 7.3534(15) |

| c (Å) | 10.775(2) |

| β (°) | 128.89(3) |

| Z (molecules per unit cell) | 4 |

The crystal structure reveals that the thiophene ring is essentially planar. The solid-state assembly and molecular packing are significantly influenced by non-covalent interactions, particularly halogen bonding. researchgate.net In the crystal lattice of 2,5-Dibromo-3,4-dinitrothiophene, the primary intermolecular forces directing the packing are halogen-bonding interactions between the bromine atoms of one molecule and the oxygen atoms of the nitro groups on adjacent molecules (Br···O). researchgate.netmdpi.com

Analysis of Intermolecular Interactions, Including Halogen Bonding

The solid-state assembly of anhydrous 2,5-Dibromo-3,4-dinitrothiophene is significantly influenced by a network of intermolecular interactions, with halogen bonding playing a pivotal role. researchgate.net X-ray crystallography studies have revealed that this compound crystallizes in the monoclinic space group C2/c. researchgate.net

The molecular packing is characterized by intriguing solid-state assemblies that arise from halogen-bonding interactions between the bromine atoms of one molecule and the oxygen atoms of the nitro groups of an adjacent molecule. researchgate.net This type of interaction, where a halogen atom acts as an electrophilic species (a halogen bond donor) and a Lewis basic region (the nitro group's oxygen) acts as a halogen bond acceptor, is a key directional force in the crystal engineering of this and related compounds. researchgate.net

These specific Br···O interactions contribute to the formation of a stable, three-dimensional supramolecular architecture. The planarity of the thiophene ring and the attached nitro groups facilitates an ordered packing arrangement, which is further stabilized by these directional halogen bonds.

Crystallographic Data for Anhydrous 2,5-Dibromo-3,4-dinitrothiophene

| Parameter | Value researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.547(3) |

| b (Å) | 7.3534(15) |

| c (Å) | 10.775(2) |

| β (°) | 128.89(3) |

| Z | 4 |

Impact of Hydration on Crystalline Structure and Morphology

As of the current scientific record, the hydrated crystalline structure of 2,5-Dibromo-3,4-dinitrothiophene has not been characterized. Therefore, a direct comparison with the anhydrous form based on experimental data is not possible. However, based on established principles of chemical crystallography, the incorporation of water molecules into the crystal lattice would be expected to have a profound impact on its structure and morphology.

The introduction of water molecules would likely lead to the formation of a new network of hydrogen bonds. Water is an excellent hydrogen bond donor and acceptor and would likely interact with the oxygen atoms of the nitro groups. These new hydrogen bonds would compete with and potentially disrupt the existing halogen bonding network observed in the anhydrous form.

The inclusion of water could lead to several possible outcomes:

Formation of a Different Crystal System: The new and complex network of hydrogen and halogen bonds could result in a crystal structure with entirely different unit cell parameters and symmetry, belonging to a different space group and crystal system.

Alteration of Molecular Conformation: The packing forces in the hydrated crystal could induce slight changes in the planarity of the thiophene ring or the orientation of the nitro groups relative to the ring.

Modified Physicochemical Properties: Changes in the crystal packing and intermolecular interactions can influence macroscopic properties such as melting point, solubility, and stability.

A comprehensive understanding of the role of hydration in the crystal structure of 2,5-Dibromo-3,4-dinitrothiophene awaits future experimental investigation, including single-crystal X-ray diffraction studies of its hydrated form.

Chemical Reactivity Profiles and Mechanistic Pathways of 2,5 Dibromo 3,4 Dinitrothiophene Hydrate

Reactivity as an Electron-Deficient Building Block

2,5-Dibromo-3,4-dinitrothiophene (B14878) is a prime example of a fully functionalized thiophene (B33073) unit engineered for applications in materials science. rsc.orgguidechem.com The synergistic electron-withdrawing effects of the two nitro groups significantly lower the electron density of the thiophene ring, making it an excellent electron-acceptor component. This inherent electron deficiency is a critical feature for the synthesis of advanced organic materials with specific electronic properties. researchgate.net

The compound serves as a key intermediate in the creation of materials for organic solar cells, photodetectors, and organic light-emitting diodes (OLEDs). rsc.orgguidechem.com For instance, it is a precursor for synthesizing electron-deficient thieno[3,4-b]thiadiazoles and thienopyrazines. rsc.orgguidechem.com The bromine atoms at the 2- and 5-positions provide convenient handles for further functionalization through various cross-coupling reactions, allowing for the extension of the conjugated system and the fine-tuning of the material's electronic and optical properties. rsc.org This dual functionality—an electron-poor core and sites for coupling reactions—makes 2,5-dibromo-3,4-dinitrothiophene a valuable and versatile building block in the construction of complex organic electronic materials. rsc.orgguidechem.com

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituents at the 2- and 5-positions of the thiophene ring are readily displaced through metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon bonds. These reactions are fundamental in synthesizing oligomers and polymers with extended π-conjugated systems. sigmaaldrich.com

The Stille coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organotin compound with an organic halide in the presence of a palladium catalyst. 2,5-Dibromo-3,4-dinitrothiophene has been successfully employed as the organic halide component in such reactions to synthesize larger conjugated molecules. researchgate.netharvard.edu A notable example is its reaction with 2-(tributylstannyl)thiophene (B31521) to produce 3',4'-dinitro-2,2':5',2''-terthiophene. researchgate.netharvard.edu

The generally accepted mechanism for the Stille coupling involves a catalytic cycle that begins with the oxidative addition of the organic halide (2,5-dibromo-3,4-dinitrothiophene) to a Pd(0) complex. This is followed by a transmetalation step where the organic group from the organotin reagent is transferred to the palladium center, displacing the halide. The final step is a reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. Additives like copper(I) iodide (CuI) can accelerate the reaction, potentially by facilitating the transmetalation step. harvard.edu

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3,4-dinitrothiophene | 2-(Tributylstannyl)thiophene | PdCl2(PPh3)2 | Anhydrous Toluene | 115 °C | 3',4'-Dinitro-2,2':5',2''-terthiophene | researchgate.netharvard.edu |

Similar to the Stille coupling, the Suzuki coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond, in this case between an organoboron compound (like a boronic acid or ester) and an organic halide. The bromo groups on 2,5-dibromo-3,4-dinitrothiophene make it a suitable substrate for Suzuki couplings, enabling the introduction of various aryl and heteroaryl groups. rsc.org

While specific examples detailing the Suzuki coupling of 2,5-dibromo-3,4-dinitrothiophene with organoboron thiophene derivatives are not extensively documented in the provided search results, the reaction is a standard method for functionalizing dibromothiophenes. nih.govnih.govresearchgate.net The mechanistic pathway of the Suzuki coupling is analogous to the Stille reaction, involving an oxidative addition of the dibromothiophene to the palladium(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

| Organic Halide | Organoboron Reagent | Catalyst | Base | Solvent System | Temperature | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromothiophene (B18171) derivative | Aryl/Thiophene boronic acid | Pd(PPh3)4 | Potassium Phosphate | 1,4-Dioxane/Water | 90 °C | nih.gov |

Reduction Transformations to Aminothiophene Derivatives

The nitro groups of 2,5-dibromo-3,4-dinitrothiophene can be readily reduced to amino groups, yielding diaminothiophene derivatives that are valuable precursors for the synthesis of various heterocyclic systems. guidechem.com

A common and effective method for the reduction of the nitro groups in 2,5-dibromo-3,4-dinitrothiophene is the use of a metal in an acidic medium. guidechem.comnih.gov Specifically, tin metal in the presence of concentrated hydrochloric acid has been shown to efficiently convert the dinitro compound into 2,5-dibromo-3,4-diaminothiophene. guidechem.comnih.gov This transformation is a crucial step in the synthesis of various compounds, including antibacterial crosslinking agents. guidechem.comnih.gov The resulting diamine is a versatile intermediate that can undergo condensation reactions to form fused heterocyclic systems like thienopyrazines. rsc.org

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,5-Dibromo-3,4-dinitrothiophene | Tin metal, Concentrated HCl | Cooling in an ice bath, below 10 °C | 2,5-Dibromo-3,4-diaminothiophene | guidechem.comnih.gov |

Exploration of Other Electrophilic and Nucleophilic Reactions

The highly electron-deficient nature of the 2,5-dibromo-3,4-dinitrothiophene ring system makes it generally unreactive towards electrophilic aromatic substitution. The strong deactivating effect of the two nitro groups significantly reduces the nucleophilicity of the thiophene ring.

Conversely, the electron-poor character of the ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr). While the bromine atoms can be displaced by strong nucleophiles, the nitro groups themselves are not typically the leaving groups in SNAr reactions on this substrate. However, studies on related nitrothiophenes have shown that they can undergo nucleophilic aromatic substitution with amines. nih.gov The kinetics of such reactions are influenced by the solvent and the nature of the amine. nih.gov The reduction of the nitro groups to amines, as previously discussed, is a key transformation that opens up further synthetic possibilities, such as the formation of thieno[3,4-b]thiadiazoles and thienopyrazines, which are important scaffolds in materials science. rsc.orgguidechem.com

Mechanistic Investigations of Substitution and Transformation Pathways

The reactivity of 2,5-dibromo-3,4-dinitrothiophene is predominantly characterized by two main avenues: substitution reactions at the bromine-bearing carbon atoms and transformations involving the nitro groups. Mechanistic studies, though not always focused directly on this specific hydrated compound, provide a framework for understanding these pathways.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

2,5-Dibromo-3,4-dinitrothiophene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are fundamental for the formation of carbon-carbon bonds. ossila.com The general mechanism for these reactions follows a well-established catalytic cycle.

The Suzuki-Miyaura coupling involves the reaction of the dibromothiophene with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene ring to form a Pd(II) intermediate. Due to the electronic effects of the nitro groups, this step is generally facile.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

While specific kinetic and mechanistic data for 2,5-dibromo-3,4-dinitrothiophene are not extensively detailed in publicly available literature, studies on similar dibromothiophenes suggest that the regioselectivity of sequential couplings is determined by the oxidative addition step. nih.gov

The Stille coupling follows a similar catalytic cycle, but utilizes an organotin reagent. wikipedia.orguwindsor.ca The fundamental steps of oxidative addition, transmetalation, and reductive elimination are analogous to the Suzuki coupling. wikipedia.org The choice between these methods often depends on the functional group tolerance and the toxicity of the reagents, with organotin compounds being notably toxic. wikipedia.org

A summary of the key steps in these palladium-catalyzed reactions is presented in the table below.

| Catalytic Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of the Pd(0) catalyst into the C-Br bond. | Pd(II)-thienyl-bromide complex |

| Transmetalation | Transfer of the organic group from the organoboron or organotin reagent to the palladium center. | Pd(II)-thienyl-organic complex |

| Reductive Elimination | Elimination of the coupled product and regeneration of the Pd(0) catalyst. | Coupled organic molecule and Pd(0) |

Nucleophilic Aromatic Substitution (SNAr) Pathways

The strong electron-withdrawing nature of the two nitro groups significantly activates the thiophene ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide ions by various nucleophiles. Kinetic studies on similar bromo-nitro-thiophenes reacting with amines have shed light on this mechanism. nih.gov

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the thiophene ring and, importantly, onto the oxygen atoms of the nitro groups, which provides significant stabilization.

Leaving Group Departure: The bromide ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the thiophene ring and yielding the substituted product.

The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the thiophene ring. nih.gov For 2,5-dibromo-3,4-dinitrothiophene, the presence of two nitro groups provides substantial stabilization for the Meisenheimer intermediate, making SNAr a highly favorable pathway.

Transformation of the Nitro Groups: Reduction to Amines

A key transformation pathway for 2,5-dibromo-3,4-dinitrothiophene involves the reduction of its nitro groups to form 2,5-dibromo-3,4-diaminothiophene. researchgate.netguidechem.com This transformation is crucial for the synthesis of various fused heterocyclic systems. researchgate.net The reduction is typically achieved using reducing agents such as tin metal in the presence of concentrated hydrochloric acid. guidechem.com

The mechanism of nitro group reduction is a complex process involving multiple electron and proton transfers. While the exact intermediates can vary depending on the reducing agent and reaction conditions, a generally accepted pathway involves the following key species:

Nitroso Intermediate: The nitro group is initially reduced to a nitroso group (-NO).

Hydroxylamine (B1172632) Intermediate: The nitroso group is further reduced to a hydroxylamine group (-NHOH).

Amine Product: Finally, the hydroxylamine is reduced to the corresponding amine group (-NH2).

The stepwise reduction of the dinitro compound to the diamine proceeds through these intermediates for each of the nitro groups.

| Stage of Reduction | Functional Group Transformation |

| Initial | -NO2 (Nitro) |

| Intermediate 1 | -NO (Nitroso) |

| Intermediate 2 | -NHOH (Hydroxylamine) |

| Final Product | -NH2 (Amine) |

These mechanistic pathways highlight the rich and varied chemical reactivity of 2,5-dibromo-3,4-dinitrothiophene, making it a valuable building block for the synthesis of a wide array of complex organic molecules.

Computational and Theoretical Studies on 2,5 Dibromo 3,4 Dinitrothiophene Hydrate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2,5-dibromo-3,4-dinitrothiophene (B14878). DFT methods provide a robust framework for investigating the influence of the electron-withdrawing nitro (-NO₂) groups and the halogen (bromo) substituents on the electron distribution within the thiophene (B33073) ring.

The presence of two nitro groups at the 3 and 4 positions dramatically alters the electronic landscape of the thiophene core. These groups, being strong π-acceptors and σ-acceptors, pull electron density away from the ring, leading to a significantly electron-deficient system. The bromine atoms at the 2 and 5 positions also contribute to this effect through their inductive electron-withdrawing nature, although they can also participate in π-donation to a lesser extent.

DFT calculations for this molecule would typically involve optimizing the molecular geometry to find the lowest energy structure. Subsequent calculations would map the electron density distribution, revealing the polarization of the C-Br and C-N bonds and the accumulation of negative charge on the oxygen atoms of the nitro groups. The resulting molecular electrostatic potential (MEP) map would highlight the electron-poor (positive potential) regions on the thiophene ring, which are susceptible to nucleophilic attack, and the electron-rich (negative potential) regions around the nitro groups.

Table 1: Expected Effects of Substituents on the Electronic Structure of the Thiophene Ring

| Substituent | Position | Expected Electronic Effect |

| Nitro Group (-NO₂) | 3, 4 | Strong electron withdrawal (π- and σ-acceptor), leading to a highly electron-deficient ring. |

| Bromine (-Br) | 2, 5 | Inductive electron withdrawal and weak π-donation, further contributing to the electron-deficient character. |

These computational insights are crucial for understanding the molecule's reactivity and its behavior as a building block in the synthesis of more complex materials, such as polymers for organic electronics.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Band Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter, particularly for applications in electronic materials.

For 2,5-dibromo-3,4-dinitrothiophene, computational studies on related substituted thiophenes suggest that the strong electron-withdrawing nature of the nitro groups significantly lowers the energy levels of both the HOMO and LUMO. doi.org The HOMO is typically a π-orbital distributed across the thiophene ring, while the LUMO is also a π*-orbital, with significant contributions from the nitro groups.

HOMO Energy: A lower HOMO energy implies a higher ionization potential, making the molecule less susceptible to oxidation.

LUMO Energy: A very low LUMO energy indicates a high electron affinity, making the molecule a good electron acceptor. This is a key feature for its use in creating n-type semiconductor materials.

Band Gap (Egap = ELUMO – EHOMO): The significant lowering of the LUMO energy, in particular, is expected to result in a relatively small HOMO-LUMO gap. A smaller band gap is characteristic of molecules that can absorb light at longer wavelengths and is a desirable property for materials used in organic photovoltaics and other optoelectronic devices. researchgate.net

While precise, publicly available calculated values for the HOMO, LUMO, and band gap of 2,5-dibromo-3,4-dinitrothiophene are scarce, the qualitative effects are well-understood from general principles of physical organic chemistry and computational studies on analogous systems. doi.orgmdpi.com

Table 2: Predicted Qualitative Effects on Frontier Orbital Energies

| Orbital | Predicted Energy Level | Rationale | Implication |

| HOMO | Low | Strong inductive and resonance electron withdrawal by nitro and bromo groups. | High chemical stability, resistant to oxidation. |

| LUMO | Very Low | Strong electron-accepting character of the dinitro-substituted thiophene core. | High electron affinity, suitable as an n-type material. |

| Band Gap | Small | Significant stabilization of the LUMO. | Potential for use in low band gap polymers and optoelectronics. ossila.com |

Prediction of Molecular Conformations and Energetics

Computational methods are essential for predicting the most stable three-dimensional arrangement of atoms in a molecule, its conformation, and the associated energy. For 2,5-dibromo-3,4-dinitrothiophene, the core thiophene ring is expected to be largely planar. The primary conformational flexibility arises from the rotation of the two nitro groups around their respective C-N bonds.

Theoretical calculations would explore the potential energy surface associated with the rotation of these nitro groups. By systematically rotating the dihedral angles (O-N-C-C), computational chemists can identify the global energy minimum conformation. It is anticipated that the most stable conformation would involve a compromise between electronic effects (conjugation of the nitro groups with the ring) and steric effects (repulsion between the nitro groups and adjacent bromine atoms). The planarity of the molecule is a key factor influencing its packing in the solid state and its electronic properties in materials.

Energetic calculations also provide the standard enthalpy of formation, which is a measure of the molecule's intrinsic stability. These values are critical for understanding the thermodynamics of reactions involving the compound.

Simulation of Reaction Pathways and Transition States

2,5-Dibromo-3,4-dinitrothiophene is a versatile chemical intermediate, and understanding its reaction mechanisms is key to its synthetic utility. Computational chemistry allows for the simulation of reaction pathways, providing insights that are often difficult to obtain experimentally.

A common reaction for this molecule is nucleophilic aromatic substitution, where the bromine atoms are displaced by nucleophiles. Theoretical models can be used to simulate the step-by-step mechanism of such a reaction. This involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., 2,5-dibromo-3,4-dinitrothiophene and a nucleophile) and the final products.

Transition State Searching: Identifying the highest energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides crucial information about the bond-making and bond-breaking processes.

Energy Profile Calculation: Mapping the energy of the system as it progresses from reactants to products through the transition state. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

These simulations can predict the regioselectivity of reactions and help in choosing appropriate reaction conditions to achieve desired synthetic outcomes.

Modeling of Solid-State Interactions and Crystal Properties

The properties of a material are determined not only by the characteristics of individual molecules but also by how they are arranged in the solid state. X-ray crystallography has shown that anhydrous 2,5-dibromo-3,4-dinitrothiophene crystallizes in the monoclinic space group C2/c. researchgate.net

Computational solid-state modeling can use this crystallographic data as a starting point to understand the intermolecular forces that govern the crystal packing. For this molecule, halogen bonding is a particularly important interaction. researchgate.net Halogen bonds are non-covalent interactions where a halogen atom (in this case, bromine) acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic site, such as the oxygen atoms of the nitro groups on an adjacent molecule.

Theoretical models can quantify the strength and geometry of these halogen bonds, as well as other van der Waals forces and π-π stacking interactions that may be present. This analysis helps explain the observed crystal structure and can be used to predict the crystal properties, such as its density, stability, and even its potential mechanical and electronic properties in the solid state. Understanding these intermolecular interactions is vital for crystal engineering and the design of new materials with tailored functionalities. researchgate.net

Advanced Research Applications in Materials Science and Organic Electronics

Utilization as a Monomer in Conjugated Polymer Synthesis

2,5-Dibromo-3,4-dinitrothiophene (B14878) serves as a crucial monomer in the synthesis of conjugated polymers through various metal-catalyzed cross-coupling reactions. The two bromine atoms at the 2 and 5 positions of the thiophene (B33073) ring provide reactive sites for carbon-carbon bond formation, most commonly through Stille and Suzuki coupling reactions. acs.orgunige.ch These methods allow for the precise construction of polymer backbones, incorporating the dinitrothiophene unit with other aromatic or heteroaromatic comonomers.

The resulting polymers often exhibit unique properties stemming from the electron-deficient nature of the 3,4-dinitrothiophene core. nih.gov Furthermore, the nitro groups can be chemically modified, for instance, by reduction to amino groups. This subsequent transformation allows for the synthesis of other important heterocyclic systems, such as thienopyrazines and thieno[3,4-b]thiadiazoles, expanding the library of accessible materials from a single starting monomer. acs.orgossila.comrheniumshop.co.il

Design and Synthesis of Low Band-Gap Polymers

A primary application of 2,5-dibromo-3,4-dinitrothiophene in polymer science is the creation of materials with low optical and electronic band gaps. The strong electron-withdrawing capacity of the two nitro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. When this electron-deficient unit is combined with an electron-rich comonomer, it creates a strong intramolecular charge transfer (ICT) interaction along the polymer backbone. This ICT is a key strategy for reducing the HOMO-LUMO gap, which in turn leads to materials that can absorb light at longer wavelengths, a critical feature for many optoelectronic applications. ossila.com

For example, polymers incorporating thieno[3,4-b]thiophene, a structure accessible from 2,5-dibromo-3,4-dinitrothiophene derivatives, have been shown to possess extremely narrow band gaps, with some electrogenerated poly(thiophenes) exhibiting high stability. ossila.comresearchgate.net

Development of Alternating Copolymers for Organic Electronics

The synthesis of alternating donor-acceptor (D-A) copolymers is a powerful approach in the field of organic electronics to fine-tune material properties for specific devices. mdpi.com 2,5-Dibromo-3,4-dinitrothiophene and its derivatives are frequently employed as the starting point for the acceptor moiety in these copolymers.

By polymerizing this strong acceptor with various electron-donating monomers, researchers can create a portfolio of copolymers with systematically varied electronic properties. For instance, novel D-A copolymers have been synthesized via Stille coupling, combining acceptor units derived from dinitrothiophene with donor units like indacenodithiophene. mdpi.com These materials are designed for applications in organic field-effect transistors (OFETs) and organic solar cells. The performance of such copolymers is highly dependent on their molecular weight, solubility, and solid-state morphology, all of which can be influenced by the choice of comonomer and the polymerization conditions.

Table 1: Properties of Selected Alternating Copolymers

| Copolymer Name | Donor Unit | Acceptor Unit | Optical Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) |

|---|---|---|---|---|---|

| PIDTBDI | Indacenodithiophene | Benzothiadiazole Dicarboxylic Imide | ~1.57 | - | - |

| PIDTTBDI | Indacenodithienothiophene | Benzothiadiazole Dicarboxylic Imide | ~1.57 | - | - |

| P(DPP-alt-DTBSe) | Diketopyrrolopyrrole | Di(thiophen-2-yl)-biselenophene | 1.32-1.39 | - | - |

Note: The acceptor units in this table are derivatives and analogues conceptually related to the electron-deficient systems originating from dinitrothiophene precursors. Data sourced from multiple studies for comparative purposes. mdpi.comnih.gov

Application in Organic Photovoltaic (OPV) Devices and Solar Cells

The tunable, low band-gap properties of polymers derived from 2,5-dibromo-3,4-dinitrothiophene make them highly suitable for use in organic photovoltaic (OPV) devices. In OPVs, the active layer consists of a blend of an electron donor and an electron acceptor material. The efficiency of the device is critically dependent on the ability of this layer to absorb sunlight and effectively separate charges.

Materials synthesized from 2,5-dibromo-3,4-dinitrothiophene can function as either the acceptor itself or, more commonly, as precursors to small molecules and polymers used in the active layer. ossila.com For instance, a small molecule hole-transporting material, DPTP-4D, was synthesized from 2,5-dibromo-3,4-dinitrothiophene. ossila.com When used to replace conventional materials like Spiro-OMeTAD in perovskite solar cells (PSCs), devices achieved a high power conversion efficiency (PCE) of 20.18%, demonstrating excellent thermal and environmental stability. ossila.com

Role in the Fabrication of Organic Light-Emitting Diodes (OLEDs) and Photodetectors

Beyond solar cells, derivatives of 2,5-dibromo-3,4-dinitrothiophene are integral to the development of other optoelectronic devices such as organic light-emitting diodes (OLEDs) and photodetectors. ossila.com For these applications, the key is to design materials with specific energy levels (HOMO/LUMO) to facilitate efficient charge injection, transport, and recombination (for OLEDs) or charge generation and collection (for photodetectors).

The versatility of the dinitrothiophene core allows for the synthesis of materials tailored for these purposes. Small molecule photodetectors based on thieno[3,4-b]thiadiazole, which can be derived from 2,5-dibromo-3,4-dinitrothiophene, have demonstrated high performance. ossila.com One such device exhibited a high detectivity of 5.0 × 10¹¹ Jones at a wavelength of 800 nm, and visibly transparent photodetectors have also been fabricated. ossila.com

Table 2: Performance of Optoelectronic Devices Using 2,5-Dibromo-3,4-dinitrothiophene Derivatives

| Device Type | Material | Key Performance Metric | Value |

|---|---|---|---|

| Perovskite Solar Cell | DPTP-4D (Hole Transport Material) | Power Conversion Efficiency (PCE) | 20.18% |

| Small Molecule Photodetector | Thieno[3,4-b]thiadiazole-based | Detectivity (at 800 nm) | 5.0 × 10¹¹ Jones |

Data sourced from Ossila. ossila.com

Incorporation into Fluorescent Flipper Systems for Mechanosensitive Probes

"Fluorescent flipper" probes are a class of advanced molecules designed to measure physical properties like membrane tension in biological systems. nih.gov These probes typically consist of two fluorescent π-systems (the "flippers") connected in a way that allows them to twist relative to each other. Changes in the local environment, such as membrane viscosity or tension, restrict this twisting motion, leading to a change in the probe's fluorescence lifetime and emission spectrum. acs.orgnih.gov

The core structures of these mechanosensitive probes are often based on dithienothiophene (DTT) and its S,S-dioxide derivatives. nih.govnih.govresearchgate.net While 2,5-dibromo-3,4-dinitrothiophene is a thiophene-based compound, a direct synthetic pathway from it to the specific dithienothiophene scaffolds used in the reported fluorescent flipper probes could not be established from the available literature. The synthesis of flipper probes involves building the fused DTT ring system from different bromothiophene precursors. acs.orgnih.gov The typical synthetic utility of the nitro groups on 2,5-dibromo-3,4-dinitrothiophene involves reduction to an amine and condensation to form heterocycles like thienopyrazines, which is a different structural outcome. ossila.comresearchgate.net

Development of Thiophene-Based Smart Materials

"Smart materials" are materials that respond to external stimuli, such as light, heat, or chemical exposure, with a change in their properties. The electroactive and chromic nature of conjugated polymers makes them excellent candidates for such applications. Polymers derived from 2,5-dibromo-3,4-dinitrothiophene are precursors to various smart materials.

One key application is in electrochromic materials, which change color in response to an applied voltage. Poly(thieno[3,4-b]thiophene), which can be synthesized from dinitrothiophene precursors, has been investigated as a potential low band gap conductor and electrochromic material. researchgate.net Additionally, derivatives of 2,5-dibromo-3,4-dinitrothiophene have been used to create materials for chemical sensing. biosynth.com For instance, after reduction of the nitro groups to amines, the resulting 2,5-dibromo-3,4-diaminothiophene can be used as a crosslinking agent for antibacterial polyurethane, creating a functional, responsive polymer. guidechem.com

Emerging Research Frontiers and Future Prospects for 2,5 Dibromo 3,4 Dinitrothiophene Hydrate

Bridging the Gap between Computational Predictions and Experimental Realizations

A critical aspect of modern materials science involves the synergy between theoretical predictions and experimental validation. In the case of 2,5-Dibromo-3,4-dinitrothiophene (B14878), computational modeling offers a powerful tool to predict its molecular geometry, electronic structure, and potential solid-state packing, which are fundamental to its material properties.

While specific computational studies on the hydrate (B1144303) form are not extensively available, research on analogous 2,5-dihalo-3,4-dinitrothiophenes provides a strong foundation for theoretical exploration. researchgate.net X-ray crystallography studies have provided precise experimental data on the solid-state structure of the anhydrous form of 2,5-Dibromo-3,4-dinitrothiophene. researchgate.net These studies reveal a monoclinic crystal system, with specific lattice parameters that are crucial for understanding its physical properties. researchgate.net

Future research will likely focus on employing quantum chemical calculations to model the structure and properties of 2,5-Dibromo-3,4-dinitrothiophene hydrate. These computational models can predict key parameters such as bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data obtained from techniques like X-ray diffraction. This comparative approach is essential for validating and refining theoretical models, ultimately enabling the in-silico design of new materials with desired properties.

Below is a data table summarizing the reported crystallographic data for the anhydrous form, which serves as a benchmark for future computational and experimental studies on the hydrate.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.547(3) |

| b (Å) | 7.3534(15) |

| c (Å) | 10.775(2) |

| β (°) | 128.89(3) |

| Z | 4 |

This data is for the anhydrous form of 2,5-Dibromo-3,4-dinitrothiophene. researchgate.net

Advancements in Scalable Synthesis and Processability for Industrial Applications

For any promising material to transition from the laboratory to industrial application, the development of scalable and cost-effective synthesis routes is paramount. The current laboratory-scale synthesis of 2,5-Dibromo-3,4-dinitrothiophene involves a one-step nitration of 2,5-dibromothiophene (B18171). guidechem.com While effective for research purposes, this method may present challenges for large-scale production, including the use of strong acids and the need for careful temperature control. guidechem.com

Future advancements in this area are anticipated to explore continuous flow chemistry techniques. Flow reactors offer precise control over reaction parameters, leading to improved safety, consistency, and yield. The successful application of flow synthesis to precursors like 2,5-dibromo-3-hexylthiophene (B54134) suggests its potential for the production of 2,5-Dibromo-3,4-dinitrothiophene. newcastle.edu.au

Processability is another critical factor for industrial adoption. This pertains to the ability to formulate the material into inks, films, or other forms suitable for device fabrication. Research into the solubility of 2,5-Dibromo-3,4-dinitrothiophene and its derivatives in various organic solvents will be crucial. Furthermore, the development of polymer composites or blends incorporating this compound could enhance its mechanical properties and processability, making it more amenable to techniques like spin-coating, inkjet printing, and roll-to-roll processing.

Exploration of Novel Derivatives with Tailored Electronic and Optical Properties

The true potential of 2,5-Dibromo-3,4-dinitrothiophene lies in its utility as a versatile building block for the synthesis of a wide range of novel derivatives. The two bromine atoms serve as handles for cross-coupling reactions, such as Stille and Suzuki couplings, allowing for the introduction of various aromatic and heteroaromatic units. ossila.com This modularity enables the fine-tuning of the electronic and optical properties of the resulting molecules.

One notable application is in the field of organic photovoltaics. Derivatives of 2,5-Dibromo-3,4-dinitrothiophene are used to synthesize electron-deficient thieno[3,4-b]thiadiazoles and thienopyrazines. ossila.com These moieties are then incorporated into donor-acceptor polymers and small molecules for organic solar cells. ossila.com For instance, a small molecule containing a 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) unit, derived from 2,5-dibromo-3,4-dinitrothiophene, has been successfully employed as a hole-transporting material in perovskite solar cells, achieving a high power conversion efficiency of 20.18%. ossila.com

Another promising area is in the development of materials for organic light-emitting diodes (OLEDs) and photodetectors. ossila.com Small molecule photodetectors based on thieno[3,4-b]thiadiazole, also synthesized from 2,5-dibromo-3,4-dinitrothiophene, have demonstrated high detectivity. ossila.com The ability to tailor the molecular structure allows for the optimization of properties like light absorption, emission wavelengths, and charge carrier mobility.

Furthermore, the reduction of the nitro groups to amino groups opens up another avenue for derivatization, leading to the formation of compounds like 2,5-dibromo-3,4-diaminothiophene, which has been explored as an antibacterial crosslinking agent for polyurethane. guidechem.com

The following table highlights some of the key derivatives and their applications:

| Derivative Class | Synthetic Route from 2,5-Dibromo-3,4-dinitrothiophene | Key Properties | Potential Applications |

| Thieno[3,4-b]thiadiazoles | Reduction of nitro groups followed by cyclization | Electron-deficient, narrow bandgap | Organic solar cells, Photodetectors |

| Thienopyrazines | Reduction of nitro groups followed by condensation | Tunable electronic properties, often fluorescent | Organic solar cells, OLEDs, Hole-transporting materials |

| 2,5-dibromo-3,4-diaminothiophene | Reduction of nitro groups | Reactive amine functionalities | Antibacterial crosslinking agents |

| Conjugated Oligomers/Polymers | Stille or Suzuki coupling at the bromo positions | Tailorable electronic and optical properties | Organic electronics, sensors |

Integration into Multi-Functional Materials and Advanced Device Architectures

The unique electronic characteristics of 2,5-Dibromo-3,4-dinitrothiophene and its derivatives make them prime candidates for integration into a variety of multi-functional materials and advanced device architectures. The electron-deficient nature of the core, imparted by the two nitro groups, makes it an excellent building block for n-type (electron-transporting) materials in organic electronics. biosynth.com

In the realm of advanced devices, the focus extends beyond simple thin-film transistors and solar cells. There is potential for incorporating these materials into more complex architectures such as:

Flexible and Transparent Electronics: The development of solution-processable derivatives could enable the fabrication of electronic devices on flexible and transparent substrates, opening up applications in wearable technology, smart windows, and foldable displays. Visibly transparent photodetectors have already been fabricated using a derivative of this compound. ossila.com

Sensors: The sensitivity of the electronic properties of conjugated polymers to their local environment makes them suitable for chemical and biological sensors. Derivatives of 2,5-Dibromo-3,4-dinitrothiophene could be designed to exhibit changes in their conductivity or optical properties upon interaction with specific analytes.

Thermoelectric Devices: Organic thermoelectric materials can convert waste heat into electricity. The ability to tune the electronic properties of thiophene-based polymers could lead to the development of efficient materials for thermoelectric generators.

Unexplored Reactivity and Catalytic Pathways of the Compound

While the primary research focus on 2,5-Dibromo-3,4-dinitrothiophene has been its use as a building block in materials synthesis, its intrinsic reactivity and potential catalytic applications remain largely unexplored. The presence of multiple reactive sites—the bromine atoms, the nitro groups, and the electron-deficient thiophene (B33073) ring—suggests a rich and complex chemical behavior waiting to be discovered.

The bromine atoms are known to be susceptible to nucleophilic substitution reactions. This could be exploited to introduce a variety of functional groups directly onto the thiophene ring, bypassing the need for cross-coupling reactions in some cases. Detailed studies on the kinetics and mechanisms of these substitution reactions are needed.

The electron-deficient nature of the thiophene ring, a consequence of the two strongly electron-withdrawing nitro groups, could also enable it to participate in unusual cycloaddition or ring-opening reactions. Research on the related 3,4-dinitrothiophene has shown that ring-opening can lead to the formation of novel acyclic structures, which can then be used to synthesize a variety of other compounds. researchgate.net

Furthermore, the potential for this compound or its derivatives to act as catalysts is an exciting and completely open area of investigation. The sulfur atom in the thiophene ring and the oxygen atoms of the nitro groups could potentially coordinate with metal centers, suggesting applications in organometallic catalysis. Additionally, the electron-deficient nature of the ring might allow it to act as an electron-transfer mediator in certain catalytic cycles. Future research in this direction could uncover entirely new applications for this versatile molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dibromo-3,4-dinitrothiophene hydrate, and what purity benchmarks are reported?

- Methodological Answer : The compound is synthesized via bromination and nitration of thiophene derivatives. A common approach involves sequential halogenation and nitro-group introduction under controlled temperatures (0–5°C for bromination, 50–60°C for nitration). Purification is achieved through recrystallization in ethanol or dichloromethane, with purity >98% confirmed by NMR and melting point analysis (Tm = 137°C) . For related thiophene derivatives, protocols recommend using anhydrous conditions to avoid hydrolysis and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How is the crystal structure of this compound determined using X-ray diffraction, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling heavy atoms (e.g., bromine) and nitro-group disorder . Crystallographic parameters (e.g., space group , unit cell dimensions) should be cross-validated against databases like the Cambridge Structural Database (CSD) .

Q. What spectroscopic and chromatographic methods are used to characterize its purity and structural integrity?

- Methodological Answer :

- NMR : Resonances for aromatic protons and nitro groups are observed in δ 7.5–8.5 ppm, with splitting patterns confirming substitution positions.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 532.26 (M) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to synthetic standards .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance in organic photovoltaics and photodetectors?

- Methodological Answer : Density functional theory (DFT) calculations reveal strong electron-withdrawing effects from nitro and bromine groups, lowering the LUMO energy (-3.8 eV) and enhancing electron transport. In polymer solar cells (PSCs), this compound achieves power conversion efficiencies (PCE) up to 20.18% when blended with donor polymers like PM6. For photodetectors, its narrow bandgap enables broad-spectrum response (up to 800 nm), with detectivity () values of Jones . Device optimization requires balancing film morphology (studied via AFM) and interfacial layer engineering.

Q. What strategies address discrepancies in reported crystallographic data or synthetic yields?

- Methodological Answer : Contradictions in unit cell parameters or space group assignments may arise from polymorphism or solvent inclusion. To resolve this:

- Perform variable-temperature XRD to assess phase transitions.

- Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., Br⋯O contacts) influencing packing .

- For yield variations, optimize stoichiometry (e.g., 1.2–1.5 equivalents of bromine) and reaction time (12–24 hrs) while monitoring by NMR .

Q. What role do substituent positions (bromine, nitro) play in solid-state packing and device stability?

- Methodological Answer : The 3,4-dinitro configuration induces planar molecular geometry, facilitating π-π stacking (interplanar distances ~3.4 Å), which enhances charge mobility. Bromine atoms at 2,5 positions contribute to halogen bonding (Br⋯Br contacts <3.5 Å), improving thermal stability (decomposition >250°C). Accelerated aging tests under light-soaking (AM1.5G, 100 mW/cm) show <5% PCE loss over 500 hours, attributed to reduced photo-oxidation from dense packing .

Key Research Recommendations

- Synthesis : Explore microwave-assisted synthesis to reduce reaction times and improve yields.

- Device Integration : Investigate ternary blends with non-fullerene acceptors for enhanced PCE.

- Computational Modeling : Use machine learning to predict substitution effects on optoelectronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.